Cefozopran (SCE-2787) is a semisynthetic parenteral cephalosporin, a class of β-lactam antibiotics, first developed in Japan. [] It is classified as a fourth-generation cephalosporin, recognized for its broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. [, ] Cefozopran is primarily investigated for its efficacy in treating various bacterial infections in preclinical models and human subjects.
Cefozopran was developed in Japan and is marketed under various brand names. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis, leading to cell lysis and death. The compound is often utilized in clinical settings for treating respiratory tract infections, urinary tract infections, and skin infections.
The synthesis of cefozopran typically involves multiple steps, starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, a common approach includes:
The exact synthetic route can be complex and may involve several intermediates before arriving at the final product.
Cefozopran has a molecular formula of CHNOS and a molecular weight of approximately 384.38 g/mol. The structure features a beta-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporins.
Key Structural Features:
Cefozopran undergoes various chemical reactions that are typical for beta-lactam antibiotics:
The stability and reactivity of cefozopran are influenced by its structural components, particularly the beta-lactam ring.
Cefozopran exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers in bacterial cell walls, leading to:
Cefozopran's ability to bind to multiple PBPs gives it a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cefozopran exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable or oral medication.
Cefozopran is primarily used in clinical settings for treating various infections caused by susceptible organisms. Its applications include:
Additionally, ongoing research explores its potential use against resistant strains of bacteria, making it a valuable asset in antibiotic therapy.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: